Due to its role in vision, 9-cis-Retinal is explored for therapeutic applications in retinal degenerative diseases like retinitis pigmentosa []. Studies assess the efficacy of 9-cis-Retinal supplementation or analogs in promoting visual function recovery or slowing disease progression.
Researchers are also developing synthetic analogs of 9-cis-Retinal with improved stability or specific functionalities. These analogs can be used for studying the visual cycle, potentially leading to the development of novel therapies for vision impairments [].
9-cis-Retinal is a geometric isomer of retinal, specifically characterized by the cis configuration of the double bond at position 9, while the remaining double bonds are in the trans configuration. Its chemical formula is C20H28O, and it plays a crucial role as a chromophore in visual processes. This compound is particularly significant in the formation of photoactive isorhodopsin, which is essential for vision in certain organisms, including mammals. The ability of 9-cis-retinal to bind to opsin facilitates the regeneration of visual pigments, thereby contributing to phototransduction and visual signaling pathways .
9-cis-retinal plays a vital role in vision by binding to the opsin protein in rod cells to form rhodopsin []. When light strikes rhodopsin, it triggers a conformational change in the molecule, leading to the isomerization of 9-cis-retinal to all-trans-retinal []. This isomerization initiates a series of signaling events that ultimately result in the generation of nerve impulses, allowing us to perceive light []. The all-trans-retinal is then regenerated back to 9-cis-retinal, completing the visual cycle and enabling continuous vision [].
9-cis-Retinal exhibits significant biological activity, particularly in the context of vision:
The synthesis of 9-cis-retinal can be achieved through several methods:
9-cis-Retinal has several applications across different fields:
Research into the interactions of 9-cis-retinal has revealed significant insights:
Several compounds share structural similarities with 9-cis-retinal. Here are a few notable examples:
Compound | Configuration | Unique Features |
---|---|---|
All-trans-Retinal | All-trans | The primary form involved in normal vision processes. |
11-cis-Retinal | Cis at position 11 | Key intermediate in the visual cycle; critical for rhodopsin formation. |
13-cis-Retinoic Acid | Cis at position 13 | Used therapeutically for skin conditions; less effective than all-trans forms for vision. |
9-cis-Retinoic Acid | Cis at position 9 | More potent than all-trans retinoic acid for inducing differentiation in some cancer cells. |
The uniqueness of 9-cis-retinal lies in its specific geometric configuration that allows it to interact differently with opsin compared to other retinoids. Its ability to regenerate visual pigments effectively without requiring prior isomerization makes it a valuable compound for therapeutic applications related to vision and cellular differentiation.
Irritant